molecular formula C6H9BrN2O B15298648 3-bromo-2-(1H-pyrazol-1-yl)propan-1-ol

3-bromo-2-(1H-pyrazol-1-yl)propan-1-ol

Katalognummer: B15298648
Molekulargewicht: 205.05 g/mol
InChI-Schlüssel: NHSSEQBZECNGAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-2-(1H-pyrazol-1-yl)propan-1-ol is a chemical compound that features a bromine atom, a pyrazole ring, and a hydroxyl group attached to a propane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-(1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 3-bromo-1-propanol with 1H-pyrazole under specific conditions. One common method is the nucleophilic substitution reaction where 3-bromo-1-propanol reacts with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-2-(1H-pyrazol-1-yl)propan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can replace the bromine atom.

Major Products Formed

    Oxidation: Formation of 3-bromo-2-(1H-pyrazol-1-yl)propan-1-one.

    Reduction: Formation of 2-(1H-pyrazol-1-yl)propan-1-ol.

    Substitution: Formation of 3-azido-2-(1H-pyrazol-1-yl)propan-1-ol or 3-thio-2-(1H-pyrazol-1-yl)propan-1-ol.

Wissenschaftliche Forschungsanwendungen

3-bromo-2-(1H-pyrazol-1-yl)propan-1-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-bromo-2-(1H-pyrazol-1-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and pyrazole ring are key functional groups that can engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-bromo-1-(1H-pyrazol-1-yl)propan-1-ol: Similar structure but with different substitution patterns.

    2-(1H-pyrazol-1-yl)propan-1-ol: Lacks the bromine atom.

    3-chloro-2-(1H-pyrazol-1-yl)propan-1-ol: Chlorine atom instead of bromine.

Uniqueness

3-bromo-2-(1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both a bromine atom and a pyrazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C6H9BrN2O

Molekulargewicht

205.05 g/mol

IUPAC-Name

3-bromo-2-pyrazol-1-ylpropan-1-ol

InChI

InChI=1S/C6H9BrN2O/c7-4-6(5-10)9-3-1-2-8-9/h1-3,6,10H,4-5H2

InChI-Schlüssel

NHSSEQBZECNGAL-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(N=C1)C(CO)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.